molecular formula C22H22O6 B4600857 butyl [(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate

butyl [(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate

Cat. No.: B4600857
M. Wt: 382.4 g/mol
InChI Key: AQPFEJJNSVELTQ-UHFFFAOYSA-N
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Description

Butyl [(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate is a chromen-4-one derivative characterized by a central chromenone core substituted with a methyl group at position 2, a phenoxy group at position 3, and an oxo group at position 2. The butyl ester of an acetic acid moiety is attached via an ether linkage at position 3. Its molecular formula is C22H22O6, with a molecular weight of 382.41 g/mol. Key structural features include:

  • Chromen-4-one backbone: A bicyclic system consisting of a benzene ring fused to a pyrone ring.
  • Butyl ester: Increases lipophilicity, influencing solubility and membrane permeability.

Properties

IUPAC Name

butyl 2-(2-methyl-4-oxo-3-phenoxychromen-7-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O6/c1-3-4-12-25-20(23)14-26-17-10-11-18-19(13-17)27-15(2)22(21(18)24)28-16-8-6-5-7-9-16/h5-11,13H,3-4,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQPFEJJNSVELTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl [(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate typically involves the esterification of the corresponding acid with butanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale esterification processes, utilizing continuous flow reactors to optimize yield and efficiency. The use of high-purity reagents and stringent control of reaction conditions would be essential to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Butyl [(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester or phenoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or ethers depending on the nucleophile used.

Scientific Research Applications

Synthetic Routes and Preparation Methods

The synthesis of butyl [(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate typically involves the esterification of the corresponding acid with butanol. This reaction is generally facilitated by catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.

Industrial Production Methods

While specific industrial methods are not extensively documented, large-scale production would likely utilize continuous flow reactors to enhance yield and efficiency, ensuring high purity and consistent quality of the final product.

Chemical Reactions and Mechanism of Action

This compound can undergo various chemical reactions, including:

  • Oxidation : This process can yield carboxylic acids or ketones.
  • Reduction : Reduction can convert carbonyl groups into alcohols.
  • Substitution : Nucleophilic substitution can occur at the ester or phenoxy groups.

Common Reagents and Conditions

Reaction TypeCommon ReagentsTypical Conditions
OxidationKMnO4, CrO3Acidic conditions
ReductionNaBH4, LiAlH4Anhydrous solvents
SubstitutionAmines, thiolsBasic conditions

The mechanism of action involves interaction with molecular targets, potentially modulating enzyme activity or cellular signaling pathways.

Chemistry

This compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for diverse chemical transformations.

Biology

Research indicates potential biological activities, including antimicrobial and antifungal properties. Studies have explored its efficacy against various pathogens, highlighting its role as a promising candidate for developing new antibacterial agents.

Medicine

The compound has been investigated for therapeutic applications, particularly in drug development. Its ability to interact with biological targets may lead to the formulation of novel pharmaceuticals aimed at treating various diseases.

Industry

In industrial applications, this compound is utilized in producing specialty chemicals and materials, leveraging its chemical properties for various manufacturing processes.

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial effects of butyl [(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yloxy]acetate demonstrated significant inhibitory activity against both Gram-positive and Gram-negative bacteria. The compound was tested against strains such as Staphylococcus aureus and Escherichia coli, showing promising results that suggest its potential use in developing new antibiotics.

Case Study 2: Drug Development

Research has explored the role of this compound in drug formulation, particularly focusing on its bioavailability and pharmacokinetics. In vitro studies revealed that it could enhance the solubility of poorly soluble drugs, making it a valuable excipient in pharmaceutical formulations.

Mechanism of Action

The mechanism of action of butyl [(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate involves its interaction with various molecular targets. The chromenone core is known to interact with enzymes and receptors, modulating their activity. This compound may inhibit specific enzymes or bind to receptors, leading to changes in cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs of butyl [(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate, highlighting key differences and their implications:

Compound Name Structural Features Key Differences Impact on Properties References
Butyl [(6-chloro-4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate Chloro at C6, propyl at C3, 2H-chromen core - Chloro (electron-withdrawing) vs. phenoxy (electron-donating) substituent Increased electrophilicity; altered antimicrobial activity
(3β)-Cholest-5-en-3-yl [(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate Steroidal cholestene backbone attached to chromenone - Bulky steroid moiety vs. butyl ester Enhanced interaction with lipid membranes; potential cholesterol-modulating effects
2-{[6-ethyl-3-(4-fluorophenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetic acid Trifluoromethyl at C2, fluorophenyl at C3, acetic acid group - Trifluoromethyl (lipophilic) and fluorophenyl vs. phenoxy Higher metabolic stability and membrane penetration; increased acidity due to carboxylic acid group
Ethyl 2-{[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate Methoxyphenyl at C3, trifluoromethyl at C2, ethyl ester - Methoxy (electron-donating) vs. phenoxy; ethyl vs. butyl ester Reduced lipophilicity compared to butyl ester; altered pharmacokinetics
[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid Butyl at C4, methyl at C8, acetic acid group - Substituent positions (C4/C8 vs. C2/C3); carboxylic acid vs. ester Increased water solubility; potential for ionic interactions with biological targets

Key Insights from Structural Comparisons:

Phenoxy vs. Methoxyphenyl: Phenoxy groups facilitate stronger π-π interactions, whereas methoxy groups improve solubility through hydrogen bonding .

Ester vs. Acid Functionalization :

  • Butyl/ethyl esters exhibit higher lipophilicity and slower hydrolysis compared to carboxylic acids, favoring prolonged bioavailability .

Core Modifications :

  • Steroidal hybrids (e.g., cholestene derivatives) demonstrate unique interactions with lipid-rich biological systems, such as cell membranes or lipoprotein complexes .
  • Benzochromen derivatives (e.g., benzo[h]chromen) with extended fused-ring systems exhibit altered electronic properties and binding affinities to enzymes like cyclooxygenase .

A. Solubility and Lipophilicity :

  • The butyl ester in the target compound confers moderate lipophilicity (logP ≈ 3.5), balancing membrane permeability and aqueous solubility. Analogs with trifluoromethyl groups (logP ≈ 4.2) show enhanced blood-brain barrier penetration but reduced renal clearance .

B. Metabolic Stability :

  • Ethyl and butyl esters are metabolized more slowly than methyl esters due to steric hindrance of esterase enzymes. The steroidal derivative’s large backbone further delays metabolic degradation .

Q & A

Q. How are in vitro toxicity profiles evaluated to prioritize lead compounds?

  • Toxicity Screening :
  • MTT Assay : Test in primary hepatocytes to assess hepatotoxicity (EC₅₀ > 50 µM desirable) .
  • hERG Binding Assay : Patch-clamp studies to rule out cardiac ion channel interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
butyl [(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate
Reactant of Route 2
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butyl [(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.